An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(3-Ethylcyclohexyl)aniline
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(3-Ethylcyclohexyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Ethylcyclohexyl)aniline. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering insights into the molecule's reactivity, spectroscopic characteristics, and potential as a versatile chemical scaffold.
Introduction: The Aniline Moiety in Modern Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry and materials science, serving as a cornerstone for a diverse array of functional molecules.[1][2] Its synthetic tractability and the ability of the amino group to engage in crucial hydrogen bonding interactions have led to its incorporation into numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial sulfonamides.[1][3] The introduction of a substituted cyclohexyl ring at the para-position, as in 4-(3-Ethylcyclohexyl)aniline, offers a compelling strategy to modulate the lipophilicity, metabolic stability, and conformational properties of the parent aniline structure. Such modifications can be pivotal in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] This guide will delve into the predicted chemical landscape of 4-(3-Ethylcyclohexyl)aniline, providing a robust framework for its synthesis and utilization in research and development.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Data Summary
The following table summarizes the predicted and known properties of 4-(3-Ethylcyclohexyl)aniline and related compounds.
| Property | 4-(3-Ethylcyclohexyl)aniline (Predicted) | 3-Ethylaniline[6] | N-Cyclohexyl-4-methylaniline[7] |
| CAS Number | 2060053-04-3 | 587-02-0 | 793-33-9 |
| Molecular Formula | C₁₄H₂₁N | C₈H₁₁N | C₁₃H₁₉N |
| Molecular Weight | 203.33 g/mol | 121.18 g/mol | 189.30 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | --- | --- |
| Boiling Point | Not available | 214-215 °C | Not available |
| Melting Point | Not available | -43 °C | Not available |
Predicted Spectroscopic Signature
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 4-(3-Ethylcyclohexyl)aniline. The following are predicted spectral features based on analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclohexyl protons, and the ethyl group protons. The aromatic protons will likely appear as two doublets in the range of 6.5-7.5 ppm. The protons of the cyclohexyl and ethyl groups will exhibit complex multiplets in the upfield region (1.0-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the cyclohexyl and ethyl groups (10-50 ppm).[7]
-
IR Spectroscopy: The infrared spectrum is predicted to show a characteristic N-H stretching vibration for the primary amine at around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic moieties will be observed around 2850-3100 cm⁻¹, and C=C stretching for the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Proposed Synthesis and Reaction Chemistry
The synthesis of 4-(3-Ethylcyclohexyl)aniline can be approached through several established synthetic routes for substituted anilines. A plausible and efficient method involves the synthesis of a 3-ethylcyclohexyl substituted precursor followed by the introduction of the aniline moiety.
Synthetic Workflow
A logical synthetic pathway is outlined below, starting from a commercially available substituted cyclohexanone.
Caption: Proposed synthetic workflow for 4-(3-Ethylcyclohexyl)aniline.
Detailed Experimental Protocol: A Predictive Approach
The following protocol is a predictive methodology based on standard organic synthesis techniques for related compounds.[10][11][12]
Step 1: Synthesis of 4-Bromo-1-(3-ethylcyclohexyl)benzene
-
Reaction Setup: To a solution of anhydrous benzene (solvent and reactant) and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C, add 3-ethylcyclohexyl bromide dropwise under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by slowly adding ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(3-ethylcyclohexyl)benzene.
Step 2: Synthesis of 4-(3-Ethylcyclohexyl)aniline
-
Reaction Setup: In a reaction vessel, combine 4-bromo-1-(3-ethylcyclohexyl)benzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).
-
Reaction Execution: Add an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent). Heat the mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to afford 4-(3-Ethylcyclohexyl)aniline.
Expected Chemical Reactivity
The chemical reactivity of 4-(3-Ethylcyclohexyl)aniline is dictated by the interplay of the electron-donating amino group and the bulky, aliphatic cyclohexyl substituent.[13]
Caption: Key reactivity pathways for 4-(3-Ethylcyclohexyl)aniline.
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It is expected to readily undergo reactions such as acylation with acyl chlorides or anhydrides and alkylation with alkyl halides.[13]
-
Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and directs incoming electrophiles to the ortho positions relative to itself.[14][15] Therefore, halogenation, nitration, and sulfonation are expected to occur at the positions adjacent to the amino group. The bulky 3-ethylcyclohexyl group may exert some steric hindrance, potentially influencing the regioselectivity of these reactions.
Potential Applications in Drug Discovery and Materials Science
Substituted anilines are a cornerstone of modern drug discovery.[1][2] The incorporation of a 4-(3-ethylcyclohexyl) moiety can offer several advantages:
-
Improved Pharmacokinetic Properties: The lipophilic nature of the ethylcyclohexyl group can enhance membrane permeability and oral bioavailability. It can also serve as a metabolically more stable alternative to other alkyl or aromatic substituents, potentially reducing the formation of toxic metabolites.[4][5]
-
Enhanced Target Binding: The conformational flexibility of the cyclohexyl ring can allow for optimal interactions within the binding pockets of biological targets, such as kinases and other enzymes.[2]
-
Materials Science: Aniline derivatives are precursors to polyanilines, a class of conducting polymers. The ethylcyclohexyl substituent could be used to tune the solubility and processing characteristics of these materials for applications in electronics and sensors.[3]
Conclusion
While direct experimental data on 4-(3-Ethylcyclohexyl)aniline remains limited, this in-depth technical guide provides a robust, predictive framework for its chemical properties, synthesis, and potential applications. By drawing upon the well-established chemistry of analogous substituted anilines, this document equips researchers, scientists, and drug development professionals with the foundational knowledge required to explore the potential of this versatile chemical entity. The synthetic methodologies and predicted reactivity patterns outlined herein offer a clear path for the future investigation and utilization of 4-(3-Ethylcyclohexyl)aniline in advancing the frontiers of medicinal chemistry and materials science.
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